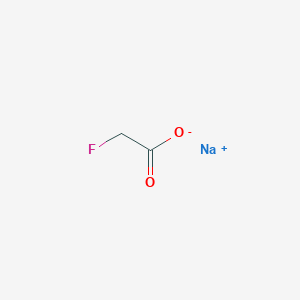
sodium;2-fluoroacetate
Übersicht
Beschreibung
Vorapaxar . Vorapaxar is a synthetic compound that belongs to the class of thrombin receptor antagonists. It is primarily used as an antiplatelet agent to prevent thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vorapaxar is synthesized through a multi-step process that involves the formation of several key intermediates. The synthesis begins with the preparation of the core structure, followed by the introduction of various functional groups to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of Vorapaxar involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high-quality product suitable for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
Vorapaxar undergoes several types of chemical reactions, including:
Oxidation: Vorapaxar can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on Vorapaxar, altering its pharmacological activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its efficacy or reducing side effects.
Common Reagents and Conditions
Common reagents used in the reactions involving Vorapaxar include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of Vorapaxar include its metabolites, which are often studied for their pharmacokinetic and pharmacodynamic properties. These metabolites can provide insights into the drug’s mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
Vorapaxar has several scientific research applications, including:
Chemistry: Used as a model compound to study thrombin receptor antagonism and its effects on platelet aggregation.
Biology: Investigated for its role in cellular signaling pathways and its impact on various biological processes.
Wirkmechanismus
Vorapaxar exerts its effects by inhibiting the thrombin receptor, also known as protease-activated receptor-1 (PAR-1). This inhibition prevents thrombin-induced platelet aggregation, reducing the risk of thrombotic events. The molecular targets of Vorapaxar include the PAR-1 receptor on platelets, and its pathway involves the disruption of thrombin signaling, leading to decreased platelet activation and aggregation .
Vergleich Mit ähnlichen Verbindungen
Vorapaxar is unique among antiplatelet agents due to its specific inhibition of the PAR-1 receptor. Similar compounds include:
Aspirin: Inhibits cyclooxygenase-1 (COX-1) to prevent platelet aggregation.
Clopidogrel: Blocks the P2Y12 receptor on platelets, inhibiting ADP-mediated aggregation.
Ticagrelor: Also targets the P2Y12 receptor but with a different mechanism of action compared to Clopidogrel.
Vorapaxar’s uniqueness lies in its selective inhibition of the PAR-1 receptor, which provides an alternative pathway for antiplatelet therapy, especially in patients who may not respond well to other antiplatelet agents .
Eigenschaften
IUPAC Name |
sodium;2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFYQVQAXANWJU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















